molecular formula C23H19FN4O4S B6064949 ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate

ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate

Cat. No.: B6064949
M. Wt: 466.5 g/mol
InChI Key: ZWAKTJLMQANPCJ-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate is a complex organic compound featuring a unique structure that includes a thiazole ring, a benzoate ester, and a fluorinated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The fluorinated ketone group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate is unique due to its combination of a thiazole ring, a fluorinated ketone, and a benzoate ester, which together confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4S/c1-2-32-22(31)14-5-3-4-6-16(14)25-18(29)12-28-17-8-7-13(24)11-15(17)19-20(28)21(30)27-9-10-33-23(27)26-19/h3-8,11H,2,9-10,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAKTJLMQANPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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